

The Prodrug AT-527 and its Active Moiety AT-9010: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-527 is an orally bioavailable, phosphoramidate double prodrug of the guanosine nucleotide analog AT-9010. Initially investigated for the treatment of Hepatitis C virus (HCV), AT-527 has been repurposed and evaluated for its potential in treating COVID-19, the disease caused by SARS-CoV-2. Upon administration, AT-527 undergoes intracellular metabolic activation to its pharmacologically active triphosphate form, AT-9010. This active metabolite exhibits a unique dual mechanism of action, targeting two essential enzymatic activities of the viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication. This technical guide provides an in-depth overview of the relationship between AT-527 and AT-9010, their mechanism of action, and relevant preclinical and clinical data.

Metabolic Activation of AT-527 to AT-9010

The conversion of AT-527 to the active triphosphate **AT-9010** is a multi-step intracellular process mediated by host cell enzymes. This enzymatic cascade is crucial for the delivery of the active nucleotide analog to its site of action.

The putative metabolic pathway is as follows:

 Hydrolysis: AT-527, the hemisulfate salt of AT-511, releases its free base, AT-511, upon dissolution. The initial hydrolysis of the phosphoramidate moiety is catalyzed by esterases



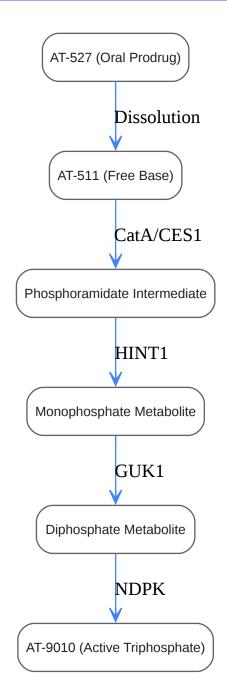


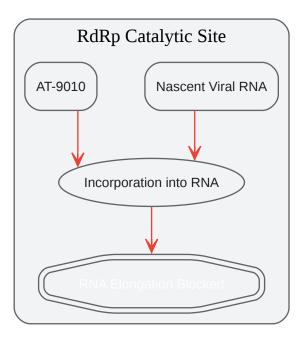


such as Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1). This is followed by the spontaneous cleavage of the unstable phenolic group, yielding an L-alanyl intermediate.

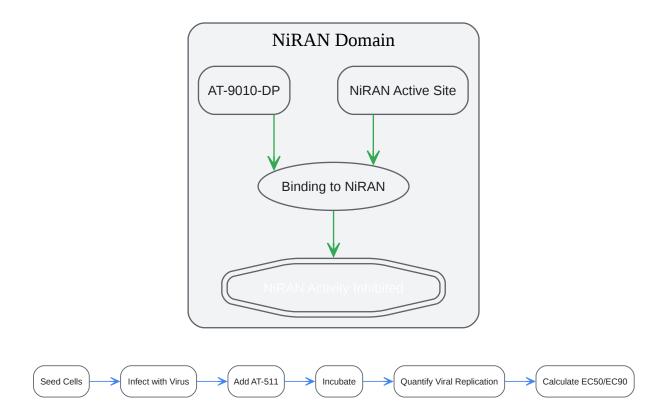
- Amino Acid Cleavage: The L-alanine moiety is subsequently removed by Histidine Triad
 Nucleotide-binding Protein 1 (HINT1).
- Deamination: The resulting intermediate undergoes deamination, a step catalyzed by an adenosine deaminase-like protein.
- Phosphorylation: The monophosphate is then sequentially phosphorylated by Guanylate Kinase 1 (GUK1) to the diphosphate, and finally by a Nucleoside Diphosphate Kinase (NDPK) to the active triphosphate, AT-9010.











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